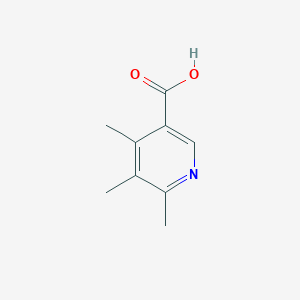

4,5,6-Trimethylpyridine-3-carboxylic acid

Description

4,5,6-Trimethylpyridine-3-carboxylic acid is a pyridine derivative featuring three methyl groups at positions 4, 5, and 6 of the aromatic ring and a carboxylic acid group at position 3. The methyl substituents are electron-donating, which reduces the acidity of the carboxylic acid group compared to analogs with electron-withdrawing substituents.

Properties

IUPAC Name |

4,5,6-trimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-6(2)8(9(11)12)4-10-7(5)3/h4H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGIRZHGENSUPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-trimethylpyridine-3-carboxylic acid typically involves the alkylation of nicotinic acid derivatives. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the pyridine ring.

Industrial Production Methods: Industrial production of 4,5,6-trimethylpyridine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

Oxidation: Formation of trimethylpyridine-3,4,5-tricarboxylic acid.

Reduction: Formation of 4,5,6-trimethylpyridine-3-methanol or 4,5,6-trimethylpyridine-3-aldehyde.

Substitution: Formation of halogenated derivatives such as 4,5,6-trimethylpyridine-3-bromide.

Scientific Research Applications

4,5,6-Trimethylpyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological systems and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5,6-trimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and inferred physicochemical properties of 4,5,6-trimethylpyridine-3-carboxylic acid and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups | Inferred pKa* | Solubility (Inferred) |

|---|---|---|---|---|---|---|

| 4,5,6-Trimethylpyridine-3-carboxylic acid | C9H11NO2 | 165.19 | 4-CH3, 5-CH3, 6-CH3, 3-COOH | Carboxylic acid | ~4.5–5.0 | Low water solubility |

| 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid | C7H4F3NO2 | 191.11 | 4-CF3, 3-COOH | Carboxylic acid, CF3 | ~2.5–3.0 | Soluble in polar solvents |

| 2-Chloro-4,5,6-trimethylpyridine-3-carboxylic Acid | C9H10ClNO2 | 199.64 | 2-Cl, 4-CH3, 5-CH3, 6-CH3, 3-COOH | Carboxylic acid, Cl | ~3.8–4.3 | Moderate organic solubility |

| 6-[(3,3,5-Trimethylcyclohexyl)oxy]pyridine-3-carboxylic acid | C15H21NO3 | 263.33 | 6-O-(3,3,5-TMCH), 3-COOH | Carboxylic acid, ether | ~4.0–4.5 | Poor in water, soluble in DMSO |

*Note: pKa values are inferred based on substituent electronic effects.

Key Observations:

- Acidity : The trifluoromethyl derivative exhibits the strongest acidity due to the electron-withdrawing CF3 group, while the methyl-substituted analog is less acidic .

- Lipophilicity : The 4,5,6-trimethyl derivative has higher lipophilicity than the trifluoromethyl analog, influencing its membrane permeability and solubility .

- Steric Effects: The cyclohexyloxy-substituted compound (C15H21NO3) shows reduced solubility in water due to its bulky substituent .

Biological Activity

4,5,6-Trimethylpyridine-3-carboxylic acid, also known as 2-methoxy-4,5,6-trimethylpyridine-3-carboxylic acid, is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with three methyl groups and a carboxylic acid group at the 3-position. Its molecular formula is , with a molecular weight of approximately 195.22 g/mol. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, enhancing its solubility and reactivity in biological systems.

The biological activity of 4,5,6-trimethylpyridine-3-carboxylic acid is primarily attributed to its interaction with various enzymes and receptors. The methyl groups influence its hydrophobicity and molecular conformation, which can affect binding affinity and specificity. The carboxylic acid group plays a crucial role in its solubility and transport within biological systems.

Antimicrobial Properties

Research indicates that 4,5,6-trimethylpyridine-3-carboxylic acid exhibits antimicrobial activity against several pathogens. A study reviewed various pyridine compounds and found that those with similar structures demonstrated significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 4,5,6-Trimethylpyridine-3-carboxylic acid | Staphylococcus aureus | Moderate |

| Other Pyridine Derivatives | E. coli | Varies |

Potential Therapeutic Applications

The compound has been explored for its potential use in drug development as a precursor for pharmacologically active compounds. Its unique structure allows it to serve as a building block in the synthesis of more complex molecules used in medicinal chemistry.

Case Studies

- Antimicrobial Screening : A study conducted on various pyridine derivatives found that modifications in the structure significantly impacted their antimicrobial efficacy. Compounds similar to 4,5,6-trimethylpyridine-3-carboxylic acid were shown to have enhanced activity against resistant strains of bacteria .

- Toxicological Assessments : Another research highlighted the need for comprehensive toxicological evaluations of compounds like 4,5,6-trimethylpyridine-3-carboxylic acid when used in food packaging materials. This study emphasized the importance of assessing potential adverse health effects associated with exposure to such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.